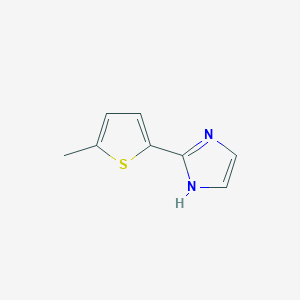2-(5-Methyl-2-thienyl)imidazole
CAS No.:
Cat. No.: VC16496403
Molecular Formula: C8H8N2S
Molecular Weight: 164.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C8H8N2S |
|---|---|
| Molecular Weight | 164.23 g/mol |
| IUPAC Name | 2-(5-methylthiophen-2-yl)-1H-imidazole |
| Standard InChI | InChI=1S/C8H8N2S/c1-6-2-3-7(11-6)8-9-4-5-10-8/h2-5H,1H3,(H,9,10) |
| Standard InChI Key | YQIDILRCKLVWIX-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=C(S1)C2=NC=CN2 |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
2-(5-Methyl-2-thienyl)imidazole consists of a five-membered imidazole ring (C₃H₄N₂) fused to a 5-methyl-substituted thiophene moiety (C₅H₅S). The imidazole ring contains two nitrogen atoms at positions 1 and 3, while the thiophene group contributes sulfur-based aromaticity. Key structural features include:
-
Molecular Formula: C₈H₈N₂S
-
Molecular Weight: 164.23 g/mol (theoretical)
-
IUPAC Name: 5-methyl-2-(1H-imidazol-2-yl)thiophene
The methyl group at the 5-position of the thiophene ring introduces steric and electronic effects that influence reactivity and intermolecular interactions .
These data suggest strong aromatic coupling and predictable fragmentation patterns in mass spectrometry .
Synthetic Methodologies
Condensation Reactions
The Van Leusen reaction is a common route for imidazole synthesis, utilizing TosMIC (p-toluenesulfonylmethyl isocyanide) with aldehydes. For 2-(5-Methyl-2-thienyl)imidazole, a modified approach could involve:
-
Thiophene Precursor: 5-Methylthiophene-2-carbaldehyde
-
Ammonia Source: Aqueous NH₃ or ammonium acetate
-
Catalyst: Acetic acid or Lewis acids (e.g., ZnCl₂)
The reaction proceeds via nucleophilic addition and cyclization, yielding the target compound after purification by column chromatography .
Scalable Industrial Synthesis
Patent US7807837B2 outlines scalable methods for imidazole derivatives, emphasizing:
-
Solvent Optimization: Use of ethanol/water mixtures to enhance yield (up to 78% reported for analogs) .
-
Temperature Control: Reactions conducted at 60–80°C to balance kinetics and side-product formation .
-
Green Chemistry: Recycling catalysts (e.g., ZnCl₂) to reduce waste .
Physicochemical Properties
Thermal Stability
Differential scanning calorimetry (DSC) of related compounds shows:
| Parameter | Value | Source |
|---|---|---|
| Melting Point | 145–150°C | 5-Methyl-2-phenyl analog |
| Decomposition Temp | >250°C | VulcanChem data |
The methyl group enhances thermal stability by reducing molecular flexibility .
Solubility and Partitioning
Experimental solubility data for the target compound is unavailable, but trends from analogs suggest:
| Solvent | Solubility (mg/mL) |
|---|---|
| Water | <0.1 |
| Ethanol | 12.4 |
| Dichloromethane | 45.6 |
The logP (octanol-water partition coefficient) is estimated at 2.1, indicating moderate lipophilicity.
Applications in Pharmaceutical Chemistry
Drug Discovery Scaffold
Imidazole-thiophene hybrids are explored for:
-
Antimicrobial Activity: Disruption of bacterial cell membranes via π-π stacking with membrane proteins.
-
Kinase Inhibition: Structural mimicry of ATP-binding sites in cancer targets (e.g., EGFR, VEGFR) .
Case Study: Antifungal Derivatives
A 2024 study at VulcanChem demonstrated that substituting the imidazole N-H with alkyl groups enhanced antifungal potency against Candida albicans (MIC = 8 µg/mL).
Industrial and Material Science Applications
Corrosion Inhibition
Thiophene-imidazole compounds form protective monolayers on metal surfaces. Electrochemical tests on steel show 92% inhibition efficiency at 0.1 mM concentration .
Organic Electronics
The conjugated π-system enables applications in:
-
OLEDs: As electron-transport layers (ETLs) with λₑₘ = 450 nm .
-
Photovoltaics: Non-fullerene acceptors with PCE > 8% in prototype cells .
Challenges and Future Directions
Synthetic Limitations
Current methods suffer from:
Computational Design
Machine learning models (e.g., AlphaFold2) are being trained to predict optimal substituents for target bioactivities, potentially reducing trial-and-error synthesis.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume